molecular formula C12H23AgO2 B1144333 Silver laurate CAS No. 18268-45-6

Silver laurate

Cat. No. B1144333
CAS RN: 18268-45-6
M. Wt: 307.18
InChI Key:
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Patent
US04156611

Procedure details

1.9 g of sodium hydroxide was dissolved in 200 ml of water. To this solution, a solution produced by dissolving 12 g of lauric acid in 100 ml of toluene was added and the mixture was stirred with a stirrer to emulsify. To this emulsion, an aqueous solution of silver nitrate (silver nitrate: 8.5 g, water: 50 cc) was added over a 60 second period to produce silver laurate while stirring (800 rpm, 5 minutes). The precipitated silver laurate was removed and dispersed using a ball mill in 30 mg of polyvinyl butyral and 200 ml of isopropyl alcohol to produce a polymer dispersion. This was designated Solution A. 6 cc of a 1.4% methanol solution of N-bromophthalazinone was added to 50 g of the above described polymer dispersion of the silver salt and the mixture was stirred at 50° C. for 90 minutes. This was designated Solution B. To 25 g of Solution B, materials of the following Composition (I) were added to produce a heat-developable photosensitive composition. This composition was applied to a paper support (art paper) at a coverage of 0.4 g of silver per m2 of the support to produce a heat-developable Photosensitive Material (B - 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[N+]([O-])([O-])=O.[Ag+:21]>O.C1(C)C=CC=CC=1>[C:3]([O-:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Ag+:21] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred with a stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To this solution, a solution produced
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.